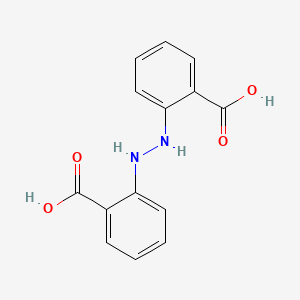

2,2'-(Hydrazine-1,2-diyl)dibenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

2-[2-(2-carboxyphenyl)hydrazinyl]benzoic acid |

InChI |

InChI=1S/C14H12N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20) |

InChI Key |

FSDLEWUVLGMHRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NNC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Radical Mechanism:this Pathway is Often Proposed for Oxidations Involving Metal Catalysts or Certain Photochemical Systems.researchgate.net

Step 1: Single Electron Transfer (SET): The reaction initiates with a single electron transfer from one of the hydrazine (B178648) nitrogen atoms to the oxidant (e.g., a metal catalyst in a high oxidation state), forming a nitrogen-centered radical cation.

Step 2: Deprotonation: A base removes a proton from the positively charged nitrogen, yielding a hydrazinyl radical.

Step 3: Second Oxidation: The hydrazinyl radical undergoes a second oxidation (either by another SET followed by deprotonation, or by hydrogen atom transfer) to form a diazene (B1210634) intermediate.

Step 4: Product Formation: The diazene intermediate is the final azo compound.

The formation of free radical species during the biotransformation of various hydrazine derivatives is a known process and can be catalyzed by systems like cytochrome P450 or metal ions. nih.gov

Polar Ionic Mechanism:this Pathway is Proposed for Metal Free Oxidants Like Trichloroisocyanuric Acid Tcca .organic Chemistry.orgit Avoids the Formation of Free Radical Intermediates.

C-H Cleavage and Dehydroxylation Processes in Hydrazine-Mediated Chemical Reductions

Hydrazine and its derivatives are effective reducing agents in several organic transformations that involve the cleavage of C-O bonds and the formation of C-H bonds. A prominent example is the Wolff-Kishner reduction, which converts a carbonyl group (aldehyde or ketone) into a methylene (B1212753) group (CH₂). libretexts.org

Mechanism of Wolff-Kishner Reduction: This reaction provides a clear example of C-H bond formation mediated by hydrazine. It proceeds under basic conditions at high temperatures.

Step 1: Hydrazone Formation: The reaction begins with the nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration, to form a hydrazone intermediate. This step is reversible. libretexts.org

Step 2: Deprotonation: A strong base (e.g., KOH or potassium tert-butoxide) deprotonates one of the weakly acidic N-H protons of the hydrazone, forming a hydrazone anion.

Step 3: Tautomerization: The hydrazone anion has a resonance structure that places the negative charge on the carbon atom. Protonation of this carbanion by a solvent molecule (like ethylene (B1197577) glycol) leads to an azo intermediate.

Step 4: Second Deprotonation: The base removes the second, now more acidic, N-H proton, generating an anion.

Step 5: C-H Bond Formation and N₂ Elimination: This anion is unstable and collapses, irreversibly eliminating a molecule of dinitrogen (N₂), which is a thermodynamically very stable gas. This step generates a carbanion. libretexts.org

Step 6: Final Protonation: The highly basic carbanion is rapidly protonated by the solvent to yield the final alkane product, completing the C-H bond formation.

Application in Dehydroxylation and C-O Cleavage: The principles of the Wolff-Kishner reduction can be extended to processes that achieve dehydroxylation or C-O bond cleavage. For this to occur, the hydroxyl group must first be converted into a group that can be displaced or eliminated. More directly, hydrazine can be used in reductive cleavage reactions. For instance, in lignin (B12514952) model compounds, a two-step sequence involving oxidation of a benzylic alcohol to a ketone, followed by a Wolff-Kishner-type reaction with hydrazine, can achieve the cleavage of C-O ether bonds, resulting in the formation of phenols. researchgate.net This demonstrates that hydrazine, under the right conditions, can mediate the reductive scission of C-O bonds, a process related to dehydroxylation.

Advanced Structural Characterization and Conformational Analysis of 2,2 Hydrazine 1,2 Diyl Dibenzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. This technique would provide unambiguous evidence of the molecular connectivity, conformation, and the manner in which the molecules pack together in a crystal.

Detailed analysis of torsion angles is fundamental to describing the conformation of the molecule. Key torsion angles in 2,2'-(Hydrazine-1,2-diyl)dibenzoic acid would include the C-C-N-N and C-N-N-C dihedral angles, which define the twist around the hydrazine (B178648) bridge, and the C-N-C-C angles, which describe the orientation of the benzoic acid rings relative to the hydrazine linker. These values would determine the degree of planarity of the molecule. In many similar structures, significant twisting is observed to alleviate steric hindrance between the aromatic rings.

Spectroscopic Investigations for In-Depth Structural Elucidation

Spectroscopic techniques are essential for confirming the structure of a synthesized compound and for providing information about its electronic and vibrational properties.

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular structure in solution.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid rings. The chemical shifts and coupling patterns of these protons would be highly informative about the substitution pattern and the electronic environment of the rings. The protons of the N-H groups of the hydrazine linker would likely appear as a broader signal, the chemical shift of which could be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid group (typically in the 165-185 ppm region) and for the aromatic carbons. The number of distinct aromatic signals would provide information about the symmetry of the molecule in solution.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | δ 7.0 - 8.2 (multiplets) | δ 115 - 140 |

| Hydrazine NH | δ (variable) | - |

| Carboxylic Acid C=O | - | δ 165 - 185 |

| Carboxylic Acid OH | δ (broad, variable) | - |

| Aromatic C-COOH | - | δ ~130 |

| Aromatic C-NH | - | δ ~145 |

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretching vibrations of the hydrazine group would be expected in the 3200-3400 cm⁻¹ region. Bending vibrations for N-H and C-N bonds, as well as aromatic C=C and C-H vibrations, would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A table summarizing the expected characteristic FT-IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Hydrazine) | 3200 - 3400 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| N-H bend | 1550 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry serves as a critical analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural composition through the analysis of fragmentation patterns. When subjected to ionization, typically through methods like electrospray ionization (ESI), the molecule forms a molecular ion (M⁺) or a pseudomolecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The accurate mass measurement of this ion allows for the confirmation of the compound's elemental composition.

The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions reveals characteristic bond cleavages. The molecular ions are energetically unstable and break down into smaller, charged fragments and neutral losses. chemguide.co.uk The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments.

For this compound, key fragmentation processes include:

Decarboxylation: A common fragmentation for carboxylic acids, involving the loss of a carboxyl group (-COOH) as a neutral molecule of CO₂ (44 Da) and a hydrogen radical, or the loss of the entire group (45 Da). libretexts.org

N-N Bond Cleavage: The central hydrazine bond is a likely point of scission, leading to the formation of 2-aminobenzoic acid radical cations or related fragments.

C-N Bond Cleavage: The bond between the benzene (B151609) ring and the hydrazine nitrogen can also break, separating the benzoic acid moiety from the hydrazine linker.

Intramolecular Rearrangements: Studies on deprotonated diacylhydrazine derivatives have shown that fragmentation can proceed through intramolecular rearrangement, where nucleophilic attack by an amide oxygen on a carbonyl carbon leads to the formation of a stable acid anion. nih.gov A similar mechanism could be postulated for this compound, especially in negative ion mode.

The analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the benzoic acid groups through the hydrazine linker.

Table 1: Predicted Key Fragmentation Ions for this compound (Molecular Weight: 272.26 g/mol )

| m/z Value (Hypothetical) | Proposed Fragment Structure/Identity | Neutral Loss |

| 271 | [M-H]⁻ | H |

| 255 | [M-OH]⁺ | OH |

| 227 | [M-COOH]⁺ | COOH |

| 136 | [C₇H₆NO₂]⁺ (2-aminobenzoic acid cation) | C₇H₅NO₂ |

| 121 | [C₇H₅O₂]⁺ (benzoyl cation) | C₇H₇N₂O₂ |

| 93 | [C₆H₅O]⁺ (phenoxy cation) | CO, C₇H₇N₂O₂ |

Examination of Intramolecular Hydrogen Bonding Networks and Their Structural Impact

The spatial arrangement of the ortho-positioned carboxylic acid groups relative to the hydrazine linker in this compound creates a favorable geometry for the formation of intramolecular hydrogen bonds (IHBs). An IHB can form between the acidic proton of the carboxylic acid's hydroxyl group and a lone pair of electrons on the adjacent nitrogen atom of the hydrazine bridge (O-H···N). Alternatively, a hydrogen bond could form between one of the N-H protons of the hydrazine linker and the carbonyl oxygen of the carboxylic acid group (N-H···O=C).

The presence of such IHBs has a significant impact on the molecule's structure and properties:

Planarity and Rigidity: The formation of a six-membered ring-like structure through the IHB (in the case of N-H···O=C) or a five-membered ring (O-H···N) introduces a degree of planarity and rigidity to the molecule. This restricts the rotation around the C-C and C-N bonds.

Conformational Stabilization: IHBs can stabilize specific conformers. For instance, in molecules like 2-hydroxybenzoic acid, intramolecular bonding is a dominant feature that influences its chemical and physical properties compared to its isomers where only intermolecular hydrogen bonding is possible. chemistryguru.com.sg In the case of this compound, the dual IHBs on both sides of the hydrazine linker would lead to a more compact and stable conformation.

Chemical Properties: The involvement of the carboxylic acid proton in an IHB can affect its acidity. Generally, intramolecular hydrogen bonding in the anionic (deprotonated) form is stronger and provides additional stabilization, which can influence the compound's pKa value. mdpi.com

Theoretical and experimental studies on similar structures, such as ortho-substituted benzoic and benzenesulfonic acids, have demonstrated that the presence and strength of IHBs are crucial in determining the most stable molecular conformation. mdpi.comrsc.org For example, in some 2-substituted benzenesulfonic acids, the sulfonic group can act as an IHB donor, which significantly affects the molecule's gas-phase acidity. mdpi.com Similarly, the interplay of hydrogen bonding in this compound is a key determinant of its three-dimensional structure.

Conformational Flexibility and Isomerism of the Hydrazine-1,2-diyl Linker

The central N-N single bond of the hydrazine-1,2-diyl linker is the primary source of conformational flexibility in this compound. Rotation around this bond is not free and is characterized by distinct energy barriers, leading to different stable conformers. The conformational behavior of hydrazine itself has been extensively studied and is known to be complex, influenced by a combination of steric repulsion between lone pairs and hyperconjugative interactions. wustl.eduresearchgate.net

Unlike ethane, which prefers a staggered conformation, hydrazine's most stable form is a gauche (or skew) conformation, with the lone pairs oriented at approximately 90° to each other. researchgate.net The fully eclipsed (cis) and fully staggered (trans) conformations represent energy maxima and a rotational transition state, respectively. nih.govijrar.org

For this compound, the bulky 2-carboxyphenyl substituents attached to the nitrogen atoms introduce significant steric hindrance. This has two major effects:

Increased Rotational Barrier: The energy required to rotate around the N-N bond is substantially higher than in unsubstituted hydrazine due to the steric clash between the large aromatic groups.

Influence on Dihedral Angle: The preferred dihedral angle (the angle between the two C-N-N planes) will be a balance between minimizing the steric repulsion of the bulky groups and optimizing the electronic effects inherent to the hydrazine linker.

This rotational restriction can lead to the existence of stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. The isomerism would be defined by the relative orientation of the two dibenzoic acid moieties.

Table 2: Conformational States of the Hydrazine Linker

| Conformation | Description of Substituent Positions | Relative Energy (in unsubstituted hydrazine) | Expected Status in Substituted Derivative |

| cis (eclipsed) | Substituents on the same side of the N-N bond. | High-energy maximum | Highly disfavored due to severe steric clash. |

| trans (staggered) | Substituents on opposite sides of the N-N bond. | Rotational barrier (local energy maximum) | May be a transition state between gauche forms. |

| gauche (skew) | Substituents at a dihedral angle of ~90°. | Global energy minimum | Expected to be the most stable conformation. |

The conformational landscape is further complicated by the potential for intramolecular hydrogen bonding, as discussed in the previous section, which would favor specific rotational angles to maintain the optimal H-bonding distance and geometry. Computational studies are often employed to predict the rotational energy barriers and the relative stability of different conformers for such complex molecules. mdpi.com

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 2,2 Hydrazine 1,2 Diyl Dibenzoic Acid

Ligating Properties of 2,2'-(Hydrazine-1,2-diyl)dibenzoic Acid

The unique structural features of this compound, possessing both carboxylate and hydrazine (B178648) functional groups, endow it with a rich and adaptable coordination chemistry. These groups provide multiple donor sites, allowing the ligand to bind to metal ions in various ways, leading to the formation of structurally diverse coordination compounds.

Diverse Carboxylate Coordination Modes (Monodentate, Bidentate, Bridging)

The carboxylate groups (-COOH) are primary sites for coordination with metal ions. Upon deprotonation, these groups can engage with metal centers in several distinct modes, a common feature for ligands containing carboxylic acids. nih.govmdpi.com This versatility is fundamental to the construction of coordination polymers with varied dimensionalities and topologies. nih.gov

The primary coordination modes include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center. mdpi.comajol.info This mode is often seen when the coordination sphere of the metal is sterically crowded by other bulky ligands. mdpi.com For instance, in related complexes of acetoxy benzoic acid, the carboxyl group has been shown to coordinate in a monodentate fashion. ajol.info

Bidentate Chelate: Both oxygen atoms of the same carboxylate group bind to a single metal ion, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal ions. This mode is crucial for extending the structure into one-, two-, or three-dimensional networks. nih.gov

| Coordination Mode | Description | Structural Role |

|---|---|---|

| Monodentate | One oxygen atom coordinates to a metal center. mdpi.com | Typically terminates a chain or caps (B75204) a metal center. |

| Bidentate Chelate | Both oxygen atoms coordinate to the same metal center. | Forms stable, discrete metal complexes. |

| Bidentate Bridging | Each oxygen atom coordinates to a different metal center. nih.gov | Propagates the structure into coordination polymers (1D, 2D, or 3D). |

Ligand Adaptability in the Formation of Coordination Polymers

The formation of coordination polymers is a process of molecular self-assembly, influenced by factors such as the geometry of the metal ion, the solvent system, and the structure of the organic linker. d-nb.info Ligands with conformational flexibility, such as this compound, are particularly valuable in this context. The ability to rotate around the C-N and N-N single bonds allows the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions. nih.gov This adaptability can lead to the formation of diverse architectures, including different polymorphs (compounds with the same chemical formula but different crystal structures). nih.gov The interplay between the rigid aromatic rings and the flexible hydrazine linker allows for fine-tuning of the resulting framework's properties, such as pore size and dimensionality.

Synthesis and Structural Diversity of Discrete Metal Complexes

The versatile ligating properties of this compound enable it to form stable complexes with a wide array of metal ions, including those from the transition metal and lanthanide series. The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, sometimes under hydrothermal conditions. d-nb.infopsu.edu

Coordination with Transition Metal Ions (e.g., Ni(II), Pd(II), Pt(II), Pb(II), Zn(II), Cd(II))

The coordination of this compound with transition metals leads to complexes with diverse geometries and potential applications. Studies on related hydrazide and carboxylate ligands provide insight into the expected structures.

Nickel(II): Ni(II) ions commonly form six-coordinate complexes with a distorted octahedral geometry. mdpi.comias.ac.in With hydrazide-type ligands, Ni(II) often coordinates through the amide carbonyl oxygen and the amino nitrogen of the hydrazide group, resulting in stable octahedral structures. mdpi.comresearchgate.net

Palladium(II) and Platinum(II): Pd(II) and Pt(II) ions, with a d⁸ electron configuration, strongly favor a four-coordinate, square planar geometry. nih.govotago.ac.nz In complexes with related hydrazide ligands, coordination typically occurs through the nitrogen atoms, leading to cis-square planar structures. nih.govresearchgate.net

Lead(II): Pb(II) exhibits flexible coordination numbers and geometries, often leading to the formation of one-dimensional chain-like coordination polymers. d-nb.info

Zinc(II) and Cadmium(II): Zn(II) and Cd(II) are known to form a wide variety of coordination polymers with carboxylate ligands, ranging from layered structures to complex three-dimensional frameworks. nih.govresearchgate.net The coordination environment can vary, with Cd(II) in particular being capable of accommodating high coordination numbers, such as eight, leading to intricate zeolitic topologies with bis(bidentate) bridging ligands. rsc.orgnih.gov

| Metal Ion | Typical Coordination Geometry | Reference Finding |

|---|---|---|

| Ni(II) | Distorted Octahedral | Forms hexa-coordinate complexes with s-triazine/hydrazine type ligands. mdpi.com |

| Pd(II) | Square Planar | Forms square planar complexes with ligands containing benzoic acid moieties. otago.ac.nz |

| Pt(II) | Square Planar | Forms cis-square planar complexes with benzoic acid hydrazide ligands. nih.gov |

| Pb(II) | Variable (often forms 1D chains) | Known to form 1D coordination polymers with N-containing and carboxylate ligands. d-nb.info |

| Zn(II) | Tetrahedral / Octahedral | Forms diverse coordination polymers with carboxylate-based linkers. nih.govmdpi.com |

| Cd(II) | Octahedral / Eight-coordinate | Can form complex frameworks with zeolitic topologies. rsc.orgnih.gov |

Complexation with Lanthanide Metal Centers for Luminescent Architectures

The field of lanthanide metal-organic frameworks (LnMOFs) has garnered significant interest due to the unique luminescent properties of lanthanide (Ln) ions, such as sharp, characteristic emission bands and long luminescence lifetimes. nih.govnih.gov In these materials, the organic ligand plays a crucial role as an "antenna." nih.gov It absorbs excitation energy (typically UV light) and efficiently transfers it to the central lanthanide ion, which then emits light at its characteristic wavelength.

This compound, with its aromatic benzoic acid rings, is an excellent candidate to function as an antenna ligand. The aromatic system can absorb light, and the carboxylate and hydrazine groups can effectively coordinate to lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their strong red and green luminescence, respectively. The self-assembly of this ligand with lanthanide salts can produce crystalline, porous frameworks with built-in luminescent properties. nih.govcapes.gov.br These luminescent architectures have promising potential for applications in chemical sensing, where the luminescence can be quenched or enhanced by the presence of specific analytes. nih.govnih.gov

In-Depth Article on this compound in MOF Chemistry Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data concerning the chemical compound This compound for the creation of a detailed article as requested. The user's instructions specified a thorough and scientifically accurate article focused solely on this compound's role in the design, synthesis, and properties of Metal-Organic Frameworks (MOFs), structured around a detailed outline.

The requested topics included:

Design and Construction of MOFs Utilizing this compound

Hydrothermal Synthesis Protocols

Influence of Coligands and Modulators

Topological Analysis of MOF Architectures

Impact of the Hydrazine Linker on Topology and Dynamic Behavior

Strategies for Engineering Interpenetrated Networks

Water Interaction and Stability Profiles

While these topics are standard and well-documented for many common organic linkers used in MOF chemistry, such as those from the dicarboxylic acid family, extensive searches did not yield specific studies, crystal structures, or detailed analyses for MOFs constructed from this compound. The searches included the compound's primary name and its synonym, 2,2'-Hydrazodibenzoic acid.

The available literature extensively covers general principles of MOF synthesis and characterization. For instance, hydrothermal and solvothermal methods are common for MOF crystallization, involving heating a mixture of a metal salt and an organic linker in a solvent. rsc.orgresearchgate.net The use of coligands and modulators is a known strategy to influence the final structure and topology of a framework. rsc.orgnih.gov Similarly, concepts like topological analysis, network interpenetration, and water stability are fundamental to the characterization of all MOFs. frontiersin.orgresearchgate.net

Therefore, it is not possible to generate the requested article while adhering to the user's strict constraints on content and accuracy.

Supramolecular Chemistry and Self Assembly Processes

Role of Directed Hydrogen Bonding in Supramolecular Construction

The molecular structure of 2,2'-(Hydrazine-1,2-diyl)dibenzoic acid, featuring both carboxylic acid and hydrazine (B178648) functionalities, provides a rich landscape for the formation of directed hydrogen bonds, which are pivotal in the construction of supramolecular assemblies. The carboxylic acid groups can act as both hydrogen bond donors (from the hydroxyl group) and acceptors (at the carbonyl oxygen). Similarly, the hydrazine bridge offers N-H groups that are effective hydrogen bond donors.

The interplay of these functional groups allows for the formation of robust and predictable hydrogen-bonding motifs. For instance, the carboxylic acid groups can form dimeric structures with other carboxylic acid molecules through a characteristic eight-membered ring synthon. In related diacylhydrazine structures, such as N,N′-bis(2-quinolylcarbonyl)hydrazine, intermolecular N—H⋯O hydrogen bonds between the amide hydrogen and carbonyl oxygen atoms are crucial in forming extended chains. nih.gov This type of interaction is also anticipated to be a dominant feature in the self-assembly of this compound.

Furthermore, the presence of both acidic (carboxylic acid) and basic (hydrazine nitrogen) sites within the same molecule allows for the possibility of intramolecular or intermolecular proton transfer, leading to zwitterionic forms that can engage in strong charge-assisted hydrogen bonding. The directed nature of these hydrogen bonds allows for the programmed assembly of molecules into higher-order structures, such as tapes, sheets, or three-dimensional networks.

Elucidation of Non-Covalent Interactions Governing Crystal Packing and Molecular Recognition

The study of co-crystals provides valuable insights into the non-covalent interactions that can be expected. For example, in a co-crystal of 2,2′-dithiodibenzoic acid and benzoic acid, three-molecule aggregates are formed through hydroxy-O—H⋯O(hydroxy) hydrogen bonds. nih.gov These aggregates are further connected into supramolecular layers via C—H⋯O interactions. nih.gov Similar interactions are expected to influence the crystal packing of this compound.

| Interaction Type | Participating Groups | Expected Role in Supramolecular Assembly |

|---|---|---|

| O-H···O Hydrogen Bond | Carboxylic acid - Carboxylic acid | Formation of strong dimeric synthons, driving primary self-assembly. |

| N-H···O Hydrogen Bond | Hydrazine - Carboxylic acid (carbonyl) | Linking of molecules into chains or sheets. |

| π-π Stacking | Phenyl ring - Phenyl ring | Stabilization of the crystal lattice through aromatic interactions. |

| C-H···π Interaction | Phenyl C-H - Phenyl ring | Directional forces contributing to the overall packing arrangement. |

| C-H···O Interaction | Phenyl C-H - Carboxylic acid (carbonyl) | Further stabilization of the supramolecular architecture. |

Principles for the Design and Engineering of Self-Assembled Systems

The design of self-assembled systems based on molecules like this compound relies on the principles of molecular recognition and programmed self-assembly. The key is to control the directionality and strength of the non-covalent interactions to achieve a desired supramolecular architecture.

The ability to form well-defined hydrogen-bonding patterns is a cornerstone of this design process. By understanding the preferential hydrogen bond donors and acceptors within the molecule, it is possible to predict the resulting supramolecular motifs. For example, the robust nature of the carboxylic acid dimer synthon can be utilized as a reliable building block in the construction of more complex structures.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Optimized Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the relationship between a molecule's electron density and its properties. For hydrazine (B178648) derivatives, DFT studies can elucidate key molecular parameters such as atomic charges, the distribution of electron density, and frontier molecular orbitals (HOMO and LUMO).

For example, a computational study on a related hydrazine derivative, 2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]diphenol, utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. nih.gov Such studies reveal crucial electronic properties, including the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 1: Illustrative Electronic Properties Calculated for an Analogous Hydrazine Derivative via DFT/B3LYP

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.05 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.98 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.07 eV | Indicates chemical reactivity and stability. |

Data derived from a study on 2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]diphenol. nih.gov

A primary step in any computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process provides precise predictions of bond lengths, bond angles, and dihedral angles.

For instance, a crystallographic and computational study of a related Schiff-base, (E)-hydrazine-1,2-diylidenedimethylidyne]dibenzoic acid, revealed an essentially planar molecule where the N1—C8 and N1—N1 bonds were determined to be 1.281 Å and 1.393 Å, respectively, indicating double and single bond character. nih.gov In the case of 2,2'-(Hydrazine-1,2-diyl)dibenzoic acid, geometry optimization would predict the orientation of the two benzoic acid rings relative to each other and the planarity of the central hydrazine bridge. The analysis also reveals intramolecular interactions, such as hydrogen bonds between the hydrazine protons and the carboxyl groups, which are crucial for determining the molecule's final conformation and stability. nih.gov

Table 2: Example of Optimized Geometrical Parameters for a Related Azine Compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1—N1 | 1.393 | - | - |

| N1—C8 | 1.281 | - | - |

| C7—N1—N1 | - | 115.8 | - |

| C8—N1—C7 | - | 119.3 | - |

| C2-C1-C7-N1 | - | - | 179.4 |

Data from the crystal structure of (E)-hydrazine-1,2-diylidenedimethylidyne]dibenzoic acid. nih.gov

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for an optimized geometry, researchers can assign specific vibrational modes (e.g., stretching, bending) to experimentally observed spectral bands.

In a study of 2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]diphenol, vibrational frequencies were calculated using the DFT/B3LYP method and compared with experimental FT-IR and FT-Raman spectra. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. This correlative approach provides a definitive assignment of the spectral bands, confirming the molecular structure. For this compound, this would be particularly useful for identifying the characteristic vibrations of the C=O, O-H, N-H, and C-N bonds.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Hydrazine Compound

| Assignment | Experimental (FT-IR) | Calculated (B3LYP) |

|---|---|---|

| O-H stretch | 3441 | 3712 |

| C-H stretch (aromatic) | 3059 | 3101 |

| C=N stretch | 1618 | 1627 |

| N-N stretch | 1175 | 1151 |

Data derived from a study on 2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]diphenol. nih.gov

Theoretical calculations can also predict NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values can then be converted into chemical shifts (δ) and compared directly with experimental ¹H and ¹³C NMR spectra.

This predictive power is invaluable for confirming chemical structures and understanding the electronic environment around each atom. For the same diphenol hydrazine derivative mentioned previously, ¹H and ¹³C shielding tensors were calculated using the GIAO/DFT method. nih.gov The strong correlation between the calculated and experimental chemical shifts validates both the optimized molecular structure and the accuracy of the computational approach.

Table 4: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for an Analogous Hydrazine Derivative

| Atom | Experimental (δ) | Calculated (δ) |

|---|---|---|

| C (C-O) | 157.9 | 161.4 |

| C (C=N) | 164.2 | 170.8 |

| H (O-H) | 11.53 | 11.19 |

| H (C=N) | 8.64 | 8.87 |

Data derived from a study on 2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]diphenol. nih.gov

Molecular Simulations for the Prediction of Porosity and Adsorption Properties in MOFs

The two carboxylic acid groups on this compound make it a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high surface areas and tunable pore sizes, making them promising for gas storage and separation.

Molecular simulations, often using force-field based methods like Grand Canonical Monte Carlo (GCMC), are essential for predicting the performance of a hypothetical MOF before it is synthesized. These simulations can predict key properties:

Porosity: Calculation of the accessible surface area (e.g., BET surface area) and pore volume.

Adsorption Isotherms: Simulating the amount of gas (e.g., H₂, CO₂, CH₄) adsorbed by the MOF at various pressures.

Heat of Adsorption: Determining the strength of the interaction between the gas molecules and the MOF framework, which is crucial for selectivity in gas separation applications.

While no specific MOF simulations using this compound as a linker were found, studies on MOFs constructed from other dicarboxylic acids demonstrate the power of this approach. For example, simulations can reveal how the functional groups pointing into the pores influence the framework's affinity for specific gases. The hydrazine and carboxylic acid moieties in a MOF derived from the title compound would be expected to create specific binding sites, potentially enhancing its adsorption capacity for polar molecules like CO₂.

Mechanistic Insights Derived from Computational Modeling

Computational modeling is a powerful tool for understanding the underlying mechanisms of chemical reactions and interactions. For a molecule like this compound, this can involve modeling its synthesis, degradation, or its interaction with other molecules.

For instance, computational studies on the reactivity of hydrazine have been used to map out entire reaction pathways, identifying transition states and intermediates. nih.gov By calculating the energy barriers for each step, researchers can determine the rate-determining step and predict the final products, which aligns well with experimental observations. nih.gov

Furthermore, molecular docking, a technique used extensively in drug design, can provide mechanistic insights into how a molecule binds to a receptor. A study on 1,2-Dibenzoylhydrazine, a structurally similar compound, used docking to evaluate its binding affinity to various protein receptors. mdpi.comnih.gov The calculations predicted the binding energy (ΔG) and identified the specific interactions (e.g., hydrogen bonds, π-π stacking) responsible for the binding. mdpi.com Such insights are crucial for understanding a molecule's biological activity and for designing more potent derivatives.

Table 5: Illustrative Binding Energies for 1,2-Dibenzoylhydrazine with a Biological Receptor (EcR)

| Ligand | Predicted ΔG (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| 1,2-Dibenzoylhydrazine | -9.0 | 185.08 |

| Reference Compound | -11.4 | 2.09 |

Data from a molecular docking study of 1,2-Dibenzoylhydrazine (DBH). mdpi.com

Elucidation of Reaction Energy Profiles and Transition States

Detailed theoretical studies specifically elucidating the reaction energy profiles and transition states of this compound are not extensively available in the reviewed literature. While computational studies, particularly using Density Functional Theory (DFT), are common for understanding the structure, reactivity, and potential applications of various hydrazine derivatives, specific analyses of the reaction pathways, intermediate structures, and the energy barriers associated with the transformation of this compound are not prominently reported.

Research on related hydrazine compounds, such as 4-hydrazinobenzoic acid derivatives, has utilized DFT to investigate antioxidant mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). nih.govresearchgate.netnih.gov These studies calculate parameters like bond dissociation energies and ionization potentials to predict the most likely reaction pathways for radical scavenging. nih.govresearchgate.netnih.gov For instance, in the study of 4-hydrazinobenzoic acid derivatives, the B3LYP/6-311G(d,p) level of theory was employed to determine the thermodynamic viability of different antioxidant mechanisms. nih.govresearchgate.netnih.gov

Furthermore, computational models have been applied to understand the stability and reactivity of nicotinic acid benzylidenehydrazide derivatives, where geometric parameters and electronic properties were determined using DFT with the B3LYP functional and 6-31G(d,p) basis set. epstem.net Such studies provide a framework for how the reaction energy profiles and transition states of this compound could be theoretically investigated, even though specific data for this compound is not currently published. The investigation would likely involve mapping the potential energy surface for specific reactions of interest, identifying the lowest energy pathways, and characterizing the geometry and energy of the transition state structures that connect reactants to products.

Computational Studies of C-H Cleavage and Dehydroxylation Mechanisms

Specific computational studies detailing the mechanisms of C-H cleavage and dehydroxylation for this compound are not found in the available scientific literature. Theoretical investigations into the chemical reactivity of hydrazine derivatives often focus on the N-H bonds of the hydrazine moiety or the functional groups attached to the aromatic rings, as these are typically the more reactive sites.

For example, DFT studies on the antioxidant activity of 4-hydrazinobenzoic acid derivatives focus on the cleavage of N-H bonds as a key step in the hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.netnih.gov The propensity for this cleavage is assessed by calculating the N-H bond dissociation enthalpy (BDE). A lower BDE value indicates a greater ease of hydrogen atom donation to a radical species, a critical process in antioxidant activity. nih.govresearchgate.net

While direct studies on C-H cleavage of the aromatic rings in this compound are absent, such a process would generally be considered energetically unfavorable compared to reactions at the carboxylic acid or hydrazine groups. Computational analysis would be required to determine the activation energy for such a cleavage and to compare it with other potential reaction pathways.

Similarly, the dehydroxylation of the carboxylic acid groups is a plausible reaction, particularly under certain experimental conditions. Theoretical studies could model this process by calculating the energy profile for the removal of the hydroxyl group, likely involving protonation or coordination to a catalyst. However, no specific computational studies on the dehydroxylation mechanism for this compound have been reported.

Interactive Data Table: Calculated Antioxidant Mechanism Descriptors for 4-Hydrazinobenzoic Acid Derivatives (as a proxy for the type of data that could be generated for the target compound)

| Compound | BDE (kcal/mol) | IP (kcal/mol) | PDE (kcal/mol) | ETE (kcal/mol) |

| Derivative 1 | 85.2 | 120.5 | 35.8 | 115.1 |

| Derivative 2 | 83.1 | 118.9 | 33.7 | 112.4 |

| Derivative 3 | 81.9 | 117.3 | 32.1 | 110.8 |

Note: This table is illustrative and based on data for related compounds. BDE = Bond Dissociation Enthalpy; IP = Ionization Potential; PDE = Proton Dissociation Enthalpy; ETE = Electron Transfer Enthalpy. Lower values for BDE, IP, and ETE, and a lower PDE generally indicate higher antioxidant potential through different mechanisms.

Advanced Applications in Materials Science

Utilization as Linkers in Coordination Polymers and MOFs for Tunable Material Properties

The core structure of (Hydrazine-1,2-diyl)dibenzoic acid, featuring two benzoic acid groups, allows it to act as a ditopic organic linker. These linkers can bridge metal ions or clusters to form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). The specific geometry and chemical nature of the linker are crucial in dictating the resulting framework's topology, porosity, and ultimate properties.

Research in this area has led to the development of methods for incorporating these linkers into functional materials. Specifically, the isomer 4,4'-(Hydrazine-1,2-diyl)dibenzoic acid has been identified as an organic strut for the synthesis of MOFs. A patented method describes its use in the preparation of a metal-organic framework, highlighting its role in the fundamental construction of these porous materials. accessengineeringlibrary.com

| Compound | Application | Framework Type | Source |

| 4,4'-(Hydrazine-1,2-diyl)dibenzoic acid | Organic Linker | Metal-Organic Framework (MOF) | accessengineeringlibrary.com |

A thorough review of scientific literature did not yield specific studies detailing the development of luminescent materials or MOFs derived from 2,2'-(Hydrazine-1,2-diyl)dibenzoic acid.

While the synthesis of MOFs using an isomer of the target compound is documented, specific theoretical or experimental evaluations of gas adsorption and separation capabilities for frameworks constructed from this compound were not found in the surveyed literature.

There is no specific information available in the reviewed scientific literature concerning the catalytic activity of coordination polymers or MOFs synthesized using this compound as a linker.

Role in the Synthesis of Conjugated Organic Materials and Dyes

A detailed search of research databases did not uncover specific examples of this compound being utilized in the synthesis of conjugated organic materials or dyes for materials science applications.

No research findings were identified that explore the thermochromic behavior of this compound when incorporated into polymer matrices.

Exploration in Other Advanced Functional Materials

The unique molecular architecture of this compound, featuring two carboxylic acid functionalities and a central hydrazine (B178648) linkage, presents a compelling case for its exploration in a variety of advanced functional materials. While direct experimental evidence for the application of this specific compound in some of the following areas remains nascent, the well-documented performance of its constituent moieties—hydrazine derivatives and benzoic acid derivatives—in these fields provides a strong rationale for its potential utility. This section will delve into the prospective applications of this compound as a polymer initiator, corrosion inhibitor, in light-emitting diodes, dye-sensitized solar cells, and in the formation of nanoparticles, drawing parallels from closely related compounds.

Polymer Initiators

The decomposition of azo compounds, which contain a nitrogen-nitrogen double bond, is a well-established method for generating free radicals to initiate polymerization. nih.govfujifilm.comtcichemicals.com Compounds such as 2,2'-azobis(isobutyronitrile) (AIBN) are common thermal radical initiators. tcichemicals.comsigmaaldrich.comresearchgate.net The hydrazine linkage in this compound could potentially be oxidized to an azo group, which could then undergo thermal or photochemical decomposition to initiate polymerization.

Furthermore, hydrazine hydrate (B1144303) has been shown to initiate the aqueous polymerization of monomers like methyl methacrylate (B99206) in the presence of oxygen. researchgate.net The mechanism involves the formation of an N2H3 radical, which can then trigger the polymerization process. researchgate.net This suggests that this compound, as a hydrazine derivative, could potentially act as a redox initiator, particularly in aqueous systems. The presence of two carboxylic acid groups could also influence the solubility and the polymerization kinetics. fujifilm.com

Difunctional initiators are of particular interest as they can lead to the formation of polymers with specific architectures, such as block copolymers or polymers with degradable linkages. researchgate.net While research has focused on initiators with triggers like boronic esters, the fundamental concept of using a difunctional molecule to control polymer structure is highly relevant. researchgate.net

Table 1: Examples of Azo and Hydrazine-Based Polymerization Initiators and Their Characteristics

| Initiator Name | Type | Decomposition Method | Typical Monomers | Reference |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | Azo Compound (Thermal Radical) | Heat | Styrene, Acrylates | tcichemicals.comsigmaaldrich.comresearchgate.net |

| 4,4'-Azobis(4-cyanovaleric acid) | Azo Compound (Water-Soluble) | Heat | Water-soluble monomers | fujifilm.com |

| Hydrazine Hydrate | Hydrazine-based (Redox) | With Oxygen/Redox System | Methyl Methacrylate (aqueous) | researchgate.net |

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are known to be effective corrosion inhibitors for various metals, particularly in acidic media. researchgate.netmdpi.comresearchgate.netscilit.comnih.govrsc.orgekb.egijraset.com These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. ekb.egijraset.com Hydrazine and its derivatives are well-documented as corrosion inhibitors, primarily due to the presence of nitrogen atoms with lone pairs of electrons that can coordinate with metal ions. researchgate.netmdpi.comresearchgate.netscilit.comresearchgate.net

Similarly, benzoic acid and its derivatives have been investigated as corrosion inhibitors for steel and other metals. rsc.orgekb.egijraset.comresearchgate.net The carboxyl group can act as an anchoring point to the metal surface, while the aromatic ring provides a hydrophobic barrier. rsc.org The presence of multiple functional groups, such as hydroxyl groups on the benzoic acid ring, has been shown to enhance inhibition efficiency. rsc.org

Given that this compound contains both hydrazine and benzoic acid moieties, it is a promising candidate for a highly effective corrosion inhibitor. The two carboxylic acid groups could provide strong adsorption to the metal surface, while the hydrazine linkage and the two phenyl rings could form a dense, protective film.

Table 2: Corrosion Inhibition Efficiency of Related Hydrazine and Benzoic Acid Derivatives on Mild Steel

| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Terephthalohydrazide | 1 M HCl | 0.5 mM | 96.4 | mdpi.com |

| Isophthalohydrazide | 1 M HCl | 0.5 mM | 97.2 | mdpi.com |

| Benzoic Acid | 0.5 M HCl | 1.0 x 10⁻² M | ~88 | rsc.org |

| p-Hydroxybenzoic Acid | 0.5 M HCl | 1.0 x 10⁻² M | >88 | rsc.org |

| 3,4-Dihydroxybenzoic Acid | 0.5 M HCl | 1.0 x 10⁻² M | >88 | rsc.org |

Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is passed through them. The properties of these devices are highly dependent on the molecular structure of the organic materials used. Ligands containing carboxylic acid groups are used in the synthesis of metal complexes for OLEDs. google.com While there is no direct research on this compound in OLEDs, related molecular structures have been explored. For instance, dibenzobarrelene-based azaacenes have been synthesized and used as emitters in OLEDs, demonstrating the utility of complex aromatic structures. nih.gov Phosphine oxide derivatives are also used as host and electron-transporting materials in phosphorescent OLEDs. rsc.org

The rigid, conjugated structure that could be formed from metal complexes of this compound might lead to materials with interesting photoluminescent properties suitable for use in OLEDs. The dicarboxylic acid functionality allows for the formation of coordination polymers or metal-organic frameworks (MOFs), which could be tailored for specific electronic properties.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye adsorbed onto a wide-bandgap semiconductor to absorb sunlight. nih.govresearchgate.nettubitak.gov.trsigmaaldrich.comresearchgate.netbohrium.comresearchgate.netnih.gov The dye molecule, or sensitizer, plays a crucial role in the device's performance. Organic dyes for DSSCs typically consist of a donor, a π-conjugated spacer, and an acceptor group, which also acts as an anchor to the semiconductor surface. sigmaaldrich.comnih.gov The carboxylic acid group is a common and effective anchoring group. sigmaaldrich.comresearchgate.net

Azo dyes derived from benzoic acid have been synthesized and studied as photosensitizers in DSSCs. researchgate.nettubitak.gov.tr These studies have shown that the photovoltaic performance is related to the molecular structure and the energy levels of the dye. researchgate.nettubitak.gov.tr For example, (2-hydroxynaphthalene-1-ylazo)benzoic acid has been identified as a promising candidate for DSSC applications. researchgate.nettubitak.gov.tr Theoretical studies on 2,1,3-Benzoxadiazole-5-carboxylic acid and its derivatives also suggest their potential as good photosensitizers. orientjchem.org

This compound possesses two carboxylic acid anchoring groups, which could lead to strong adsorption on the TiO₂ surface. The hydrazine bridge and the two phenyl rings form a conjugated system that could be further functionalized to tune its light-absorbing properties. While the parent compound itself may not have the ideal absorption spectrum for a high-efficiency DSSC, it serves as a valuable scaffold for the design of new organic sensitizers.

Table 3: Photovoltaic Performance of DSSCs Based on Benzoic Acid and Related Dyes

| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Efficiency (η%) | Reference |

| (2-hydroxynaphthalene-1-ylazo)benzoic acid | - | - | - | Promising candidate | researchgate.nettubitak.gov.tr |

| (2-hydroxynaphthalene-1-ylazo)cinnamic acid | - | - | - | Promising candidate | researchgate.nettubitak.gov.tr |

| Dyes based on 2,1,3-Benzoxadiazole-5-carboxylic acid | - | - | - | Potential sensitizers | orientjchem.org |

| Phthalocyanine with carboxyphenyl group | - | - | - | Modest efficiency | researchgate.net |

Nanoparticles

The field of nanotechnology often utilizes organic ligands to control the size, shape, and stability of nanoparticles. researchgate.netnih.govnih.govcore.ac.uk Carboxylic acids are widely used as capping agents in the synthesis of metal and metal oxide nanoparticles. nih.govnih.govcore.ac.uk The carboxylate group can bind to the nanoparticle surface, preventing aggregation and allowing for dispersion in various solvents. nih.govnih.gov Adipic acid, a dicarboxylic acid, has been used to stabilize silver nanoparticles. nih.gov

Hydrazine is also used as a reducing agent in the synthesis of nanoparticles. researchgate.net This suggests that this compound could potentially serve a dual role in nanoparticle synthesis: the hydrazine moiety could act as a reducing agent for metal precursors, while the dicarboxylic acid functionalities could cap the newly formed nanoparticles, controlling their growth and providing stability.

Furthermore, dicarboxylic acids are key components in the synthesis of metal-organic frameworks (MOFs), which are porous crystalline materials with a wide range of applications. mdpi.comresearchgate.netnih.govyoutube.com The rigid structure of this compound makes it an excellent candidate for a linker in the construction of novel MOFs with potentially interesting gas sorption, separation, or catalytic properties.

Mechanistic Investigations of Chemical Transformations Involving 2,2 Hydrazine 1,2 Diyl Dibenzoic Acid

Oxidation Reactions and Product Characterization

The oxidation of the hydrazine (B178648) linker in 2,2'-(hydrazine-1,2-diyl)dibenzoic acid is a key transformation, yielding the corresponding azo compound, (E)-2,2'-(diazene-1,2-diyl)dibenzoic acid. This reaction involves the removal of two hydrogen atoms from the hydrazine moiety to form a stable nitrogen-nitrogen double bond. A variety of oxidizing agents can accomplish this transformation, operating under different mechanistic pathways.

The oxidation of diaryl hydrazines to their corresponding azobenzenes is a well-established synthetic procedure. acs.org These methods are broadly applicable and can be utilized for the specific oxidation of this compound. The choice of oxidant can influence the reaction conditions, efficiency, and compatibility with the carboxylic acid functional groups present in the molecule. Common oxidants include metal-based catalysts and metal-free reagents. For instance, a highly efficient, metal-free chemical oxidation of hydrazines using trichloroisocyanuric acid (TCCA) as the oxidant provides a broad range of azo compounds in excellent yields under mild conditions. organic-chemistry.org Other systems, such as those employing oxoammonium salts like Bobbitt's salt, also offer an experimentally straightforward method for this oxidation. acs.org Catalytic approaches using iron or copper complexes in the presence of an oxidant like hydrogen peroxide or even aerobic oxidation are also prevalent. researchgate.netacs.org

The proposed mechanism for these oxidations can vary. Some systems, particularly those involving metal catalysts, may proceed through a radical process. researchgate.net In contrast, oxidations with reagents like TCCA are suggested to occur via a sequence of electrophilic addition and elimination steps, avoiding radical intermediates. organic-chemistry.org Computational studies on oxidation with oxoammonium salts suggest a polar hydride transfer mechanism as the rate-limiting step. acs.org

The primary product of the oxidation of this compound is (E)-2,2'-(diazene-1,2-diyl)dibenzoic acid. The 'E' configuration is generally more stable and thus the predominant isomer formed.

Product Characterization: Characterization of the resulting azo compound, (E)-2,2'-(diazene-1,2-diyl)dibenzoic acid, would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy: The disappearance of the N-H protons from the hydrazine starting material would be a key indicator. The aromatic protons would likely experience a shift in their chemical environment due to the formation of the azo group and the change in conformation.

¹³C NMR Spectroscopy: Changes in the chemical shifts of the aromatic carbons, particularly those bonded to the nitrogen atoms, would be observed. The signal for the carboxylic acid carbon would remain.

IR Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3300 cm⁻¹) and the appearance of the characteristic N=N stretching vibration (around 1600 cm⁻¹) would confirm the oxidation. The strong C=O stretch of the carboxylic acid would be present in both the reactant and the product.

UV-Vis Spectroscopy: Azo compounds are known for their chromophoric nature. cymitquimica.com The product would exhibit strong absorption bands in the UV-visible region, corresponding to π→π* and n→π* transitions of the extended conjugated system, which are absent in the hydrazine precursor.

Table 1: Oxidizing Agents for the Conversion of Hydrazines to Azo Compounds

| Oxidizing Agent/System | Typical Conditions | Mechanistic Insight | Reference |

|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | THF, Room Temperature | Electrophilic addition-elimination | organic-chemistry.org |

| Bobbitt's Salt (Oxoammonium Salt) | Acetonitrile, Room Temperature | Polar hydride transfer | acs.org |

| Fe(III)-Polyoxomolybdate / H₂O₂ | Aqueous Ethanol | Radical process suggested | researchgate.net |

| tert-Butyl nitrite | Ethanol, Room Temperature | Not specified | acs.org |

| Air (O₂) / Visible Light / Eosin Y | Not specified | Photo-redox catalysis | researchgate.net |

Reduction Reactions of Hydrazine and Related Hydrazone Moieties

The reduction of the azo moiety in (E)-2,2'-(diazene-1,2-diyl)dibenzoic acid represents the reverse transformation of its oxidation, regenerating this compound. This reduction cleaves the π-bond of the N=N double bond and adds two hydrogen atoms.

Furthermore, related hydrazone moieties, which can be formed from the reaction of a hydrazine with a carbonyl compound, are also susceptible to reduction. The reduction of a hydrazone (C=N-N) yields a substituted hydrazine (CH-N-N). This is a synthetically important transformation for creating substituted hydrazine derivatives. mdpi.com

A variety of reducing agents are capable of reducing azines and hydrazones. The choice of reagent can depend on the desired selectivity and the presence of other functional groups. Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas is a classic and effective method.

Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents. The reactivity can be modulated by additives; for example, NaBH₄ in the presence of acetic acid can reduce azines to hydrazines.

Dissolving Metal Reductions: Systems like Magnesium in methanol (B129727) (Mg/MeOH) provide a convenient method for reducing the >C=N- group in hydrazones and azines at ambient temperatures. mdpi.com

Amine Boranes: Complexes such as trimethylamine (B31210) borane (B79455), often in the presence of an acid like HCl, are effective for the reduction of hydrazones. researchgate.net

The mechanism of reduction for azines and hydrazones is often improved by the presence of an acid. researchgate.net Protonation of a nitrogen atom in the C=N or N=N bond activates the system towards nucleophilic attack by a hydride donor. The reaction proceeds through a sequence of protonation and hydride transfer steps until the fully reduced hydrazine is formed. researchgate.net

Table 2: Reducing Agents for Azo and Hydrazone Moieties

| Reducing Agent/System | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Azo compounds, Hydrazones | Varies (pressure, solvent) | General Knowledge |

| Sodium Borohydride (NaBH₄) / Acetic Acid | Azines | Not specified | researchgate.net |

| Magnesium (Mg) / Methanol (MeOH) | Hydrazones, Azines | Ambient Temperature | mdpi.com |

| Trimethylamine borane / HCl | Azines, Hydrazones | Not specified | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Azines | Not specified | researchgate.net |

Substitution Reactions on the Hydrazine Linker or Aromatic Ring Systems

The structure of this compound offers two primary sites for substitution reactions: the nitrogen atoms of the hydrazine linker and the aromatic rings.

Substitution on the Hydrazine Linker: The N-H protons on the hydrazine bridge are nucleophilic and can undergo substitution reactions such as alkylation and acylation.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl groups onto one or both nitrogen atoms. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Direct reductive alkylation using an aldehyde or ketone in the presence of a reducing agent like α-picoline-borane is another effective method for synthesizing N-alkylhydrazine derivatives. organic-chemistry.org

N-Acylation: Acylating agents like acid chlorides or anhydrides react readily with the hydrazine nitrogens to form N-acyl derivatives. This reaction is often rapid and can be used to protect the hydrazine group or to synthesize more complex hydrazide structures. organic-chemistry.org

Substitution on the Aromatic Ring Systems: The benzene (B151609) rings of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the hydrazine linker (-NH-NH-) and the carboxylic acid group (-COOH).

Directing Effects:

The hydrazine group is a powerful activating group and an ortho, para-director due to the lone pairs on the nitrogen atoms which can donate electron density into the ring via resonance. uci.edu

The carboxylic acid group is a deactivating group and a meta-director because the carbonyl group is electron-withdrawing. uci.edu

When both groups are present on the same ring, their combined influence determines the position of electrophilic attack. In this compound, the substituents are on different rings but influence the reactivity of their respective rings. The hydrazine group strongly activates its attached ring towards EAS, while the carboxylic acid group deactivates its ring. Therefore, electrophilic substitution would be expected to occur preferentially on the ring bearing the hydrazine group, at the positions ortho and para to the point of attachment. Given that the other ring is at the 2-position, the primary sites for substitution would be the 4- and 6-positions relative to the hydrazine group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, FeCl₃). lumenlearning.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (R) or acyl (RCO) groups. However, these reactions often fail on rings substituted with strongly deactivating groups or amino groups. uci.edu The strong activation by the hydrazine group might be counteracted by its basicity, as it can coordinate with the Lewis acid catalyst, deactivating the ring.

Mechanistic Pathways of Oxidative Coupling in Azo Dye Synthesis

The synthesis of azo compounds from this compound does not follow the traditional azo coupling pathway, which involves the reaction of an aryl diazonium salt with an electron-rich aromatic compound. ekb.eg Instead, it proceeds via the direct oxidation of the hydrazine linker, a process often referred to as oxidative dehydrogenation. researchgate.netacs.org

The mechanism of this oxidative process can vary significantly depending on the oxidant employed. Two primary pathways are generally considered: a radical mechanism and a polar (ionic) mechanism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2'-(Hydrazine-1,2-diyl)dibenzoic acid, and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine and substituted benzoic acid derivatives. Key steps include refluxing precursors in polar aprotic solvents (e.g., DMF) under inert atmospheres. Purification involves recrystallization or HPLC. Structural confirmation requires /-NMR for functional group analysis, FTIR for hydrazine N-H stretches (~3300 cm), and X-ray diffraction for crystallographic validation. Mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, HPLC with UV detection at 254 nm is recommended .

Q. How is this compound utilized as a linker in metal-organic frameworks (MOFs), and what metal nodes are commonly paired with it?

- Methodological Answer : The hydrazine group acts as a flexible bridge, enabling coordination with transition metals (e.g., Zn, Cu, Zr) to form MOFs. Design considerations include matching ligand geometry with metal cluster nodes (e.g., Zr-clusters for stability ). Porosity and topology are characterized via BET surface area analysis and PXRD. Solvothermal synthesis at 80–120°C in DMF/water mixtures is common. Pairing with carboxylate-friendly metals enhances framework robustness .

Q. What spectroscopic methods are most effective for characterizing the coordination environment of this compound in complex materials?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies metal-ligand bonding (e.g., shifts in N 1s peaks). EXAFS probes local metal coordination geometry, while FTIR monitors changes in carboxylate (COO) and hydrazine (N-N) vibrational modes. Solid-state NMR can resolve crystallographic disorder, and Raman spectroscopy complements IR for symmetry analysis .

Advanced Research Questions

Q. In crystallographic refinement of MOFs using this compound, how can SHELX software be optimized to handle potential disorder or twinning in the structure?

- Methodological Answer : SHELXL refinement requires high-resolution data (≤1.0 Å) to resolve ligand or solvent disorder. Use restraints (e.g., DFIX, SIMU) for flexible hydrazine groups. For twinning, apply TWIN/BASF commands after confirming twin laws via PLATON. Partial occupancy modeling for solvent molecules in pores may improve R-factors. Validation tools like ADDSYM check for missed symmetry .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations in the assembly of hydrazine-linked MOFs?

- Methodological Answer : Discrepancies often arise from solvent effects or kinetic vs. thermodynamic control. Use molecular dynamics (MD) simulations to model solvent-ligand interactions. Experimentally, vary reaction times and temperatures to isolate intermediates. Pair DFT calculations (e.g., Gibbs free energy of framework assembly) with in-situ PXRD to track crystallization pathways .

Q. How can mechanistic studies be designed to investigate the role of the hydrazine group in facilitating specific chemical reactions or catalytic processes?

- Methodological Answer : Isotopic labeling (e.g., -hydrazine) tracks N-N bond cleavage/formation in catalytic cycles. In-situ FTIR or Raman monitors intermediate species during reactions (e.g., oxidation). Kinetic studies under varied pH and temperature conditions reveal rate-determining steps. Compare catalytic activity of MOFs with/without hydrazine linkers to isolate its role .

Q. How does varying synthetic conditions (solvent, temperature, stoichiometry) influence the topology and porosity of MOFs constructed with this linker?

- Methodological Answer : Solvent polarity (e.g., DMF vs. ethanol) affects ligand solubility and metal coordination rates. Higher temperatures (~120°C) favor larger pores but may degrade hydrazine groups. Stoichiometric excess of metal salts promotes cluster formation, while ligand excess leads to interpenetrated frameworks. Systematic screening via HT-XRD and gas adsorption (N, CO) maps structure-property relationships .

Q. What methodologies are recommended for assessing the toxicity profile of hydrazine-containing compounds like this compound in laboratory settings?

- Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For in vivo studies, administer doses via oral/gavage routes in rodent models and monitor biomarkers (e.g., liver/kidney enzymes). LC-MS quantifies metabolic byproducts. Cross-reference with databases like TOXCENTER for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.